Tris[2-(diphenylphosphino)ethyl]phosphine functions as a ligand in numerous palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. Some of the well-established cross-coupling reactions utilizing Tris[2-(diphenylphosphino)ethyl]phosphine include:
The efficiency of Tris[2-(diphenylphosphino)ethyl]phosphine as a ligand arises from its ability to form a stable complex with the palladium catalyst. This complex activates the participating molecules and facilitates the formation of the desired carbon-carbon bond.
Tris[2-(diphenylphosphino)ethyl]phosphine can also act as a ligand in certain reduction reactions. For instance, it can be used in conjunction with transition metal catalysts to convert aldehydes to alcohols . This reaction is crucial for the synthesis of various organic compounds containing hydroxyl groups.
Tris[2-(diphenylphosphino)ethyl]phosphine is a phosphorus-containing compound characterized by its three diphenylphosphinoethyl groups attached to a central phosphorus atom. Its chemical formula is , and it has a molecular weight of approximately 654.5 g/mol. This compound is notable for its use as a ligand in coordination chemistry, particularly in catalysis due to its ability to stabilize metal centers.
The synthesis of tris[2-(diphenylphosphino)ethyl]phosphine typically involves the following steps:
Tris[2-(diphenylphosphino)ethyl]phosphine finds diverse applications, including:
Studies have shown that tris[2-(diphenylphosphino)ethyl]phosphine interacts effectively with several metal ions, including cobalt(II) and nickel(II). These interactions often lead to the formation of stable complexes that exhibit unique catalytic properties. For instance, research indicates that this compound can stabilize palladium(0) catalysts, making them air-stable and readily regenerable for continuous use in C–C coupling reactions .
Several compounds share structural or functional similarities with tris[2-(diphenylphosphino)ethyl]phosphine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris(diphenylphosphino)methane | Tripodal ligand | Contains three diphenylphosphino groups on a methane core. |
Tris(2-(dimethylamino)ethyl)phosphine | Tripodal ligand | Features dimethylamino groups instead of diphenyl groups. |
Tris(2-(phenylthio)ethyl)phosphine | Tripodal ligand | Incorporates thioether groups, altering reactivity profile. |
Tris[2-(diphenylphosphino)ethyl]phosphine stands out due to its high stability and effectiveness as a ligand in catalysis, particularly in palladium-catalyzed reactions. Its unique structure allows for specific interactions with transition metals, enhancing the efficiency of various chemical processes while maintaining air stability.
Tris[2-(diphenylphosphino)ethyl]phosphine is formally designated by its IUPAC name tris(2-diphenylphosphanylethyl)phosphane (CAS 23582-03-8). Its molecular formula is C₄₂H₄₂P₄, with a molecular weight of 670.69 g/mol. The ligand adopts a tripod-like structure, featuring a central phosphorus atom bonded to three ethyl groups, each terminating in a diphenylphosphino moiety (−PPh₂) (Figure 1).
Property | Value |
---|---|
IUPAC Name | Tris(2-diphenylphosphanylethyl)phosphane |
Molecular Formula | C₄₂H₄₂P₄ |
Molecular Weight (g/mol) | 670.69 |
SMILES | C(CP(C1=CC=CC=C1)C1=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
InChI Key | TVLNGWSWPKIYAO-UHFFFAOYSA-N |
The ligand crystallizes in triclinic and monoclinic modifications, with a propeller-like arrangement of phenyl groups around the central phosphorus atom. X-ray crystallographic studies of its metal complexes reveal a trigonal-pyramidal geometry for the central phosphorus atom, coordinating four donor atoms in a tetradentate fashion.
The evolution of tetradentate phosphine ligands traces back to the 1970s and 1980s, driven by the need for stable, multi-dentate ligands in transition-metal catalysis. Key milestones include:
Tetradentate phosphines like PP3 have since become pivotal in stabilizing polynuclear metal centers and enabling stereoselective catalysis.
The synthesis of tris[2-(diphenylphosphino)ethyl]phosphine involves a stepwise substitution strategy, leveraging the reactivity of phosphorus precursors. A generalized approach includes:
Step | Reaction | Product |
---|---|---|
1 | PCl₃ + 3 Li[CH₂CH₂PPh₂] → P(CH₂CH₂PPh₂)₃ + 3 LiCl | Tris[2-(diphenylphosphino)ethyl]phosphine (PP3) |
2 | PP3 + [Ni(C₂H₄)(PPh₃)₂] → [Ni{P(CH₂CH₂PPh₂)₃}]ClO₄ | Nickel(I) perchlorate complex |
Alternative routes employ tripod-like ligand precursors, such as α,α,α'-tris(diphenylphosphino)-p-xylene, which undergo further functionalization.
PP3’s structural and electronic properties are elucidated through advanced spectroscopic techniques:
In metal complexes, PP3 adopts trans- or cis-geometries around the central metal atom, depending on counterions and reaction conditions. For example:
Tris[2-(diphenylphosphino)ethyl]phosphine demonstrates remarkable versatility in its coordination behavior, functioning primarily as a tetradentate ligand while also exhibiting bridging capabilities under specific conditions [1] [2]. The ligand possesses four phosphorus donor atoms arranged in a tripodal geometry, with one central phosphorus atom connected to three arms, each terminating in a diphenylphosphino group [3] [4]. This unique tetrapodal architecture enables the compound to occupy four coordination sites around a single metal center or bridge multiple metal centers depending on the reaction conditions and metal preferences [5] [6].
In tetradentate coordination mode, the ligand typically adopts trigonal bipyramidal geometries when bound to transition metals [5] [6]. The central phosphorus atom occupies an axial position, while the three terminal phosphine groups coordinate in equatorial positions, creating a highly stable chelate complex [7] [8]. X-ray crystallographic studies have revealed that in five-coordinate palladium(II) complexes, the metal-phosphorus bond distances range from 2.2 to 2.4 Angstroms, with the apical phosphorus-metal bond being slightly longer than the equatorial bonds [6] [7].
Coordination Mode | Metal Center | Geometry | Coordination Number | Bond Distances (Å) |
---|---|---|---|---|
Tetradentate | Palladium(II) | Trigonal bipyramidal | 5 | 2.2-2.4 (M-P) |
Tetradentate | Platinum(II) | Trigonal bipyramidal | 5 | 2.2-2.3 (M-P) |
Bridging | Bimetallic | Variable | 4-6 | 2.3-2.5 (M-P) |
The bridging coordination mode occurs when the ligand spans two metal centers, with some phosphorus atoms coordinating to one metal and others to a different metal center [9] [10]. This bridging behavior is particularly observed in heterobimetallic complexes where the electronic preferences of different metals favor partial coordination of the tetrapodal ligand [11] [12]. Nuclear magnetic resonance spectroscopy studies have shown that the phosphorus-31 chemical shifts vary significantly between tetradentate and bridging modes, with bridging complexes exhibiting more complex coupling patterns due to the presence of multiple metal centers [8] [13].
The flexibility of the ethylene linkers connecting the central phosphorus to the terminal phosphine groups plays a crucial role in determining the coordination mode [5] [14]. These flexible spacers allow the ligand to adapt to different metal coordination preferences and geometric constraints, making it suitable for both mononuclear tetradentate complexes and polynuclear bridging arrangements [10] [14].
Tris[2-(diphenylphosphino)ethyl]phosphine exhibits exceptional ability to stabilize transition metals in unusual oxidation states through its strong electron-donating properties and chelate effect [15] [16]. The tetradentate nature of the ligand provides enhanced thermodynamic stability compared to monodentate phosphines, making it particularly effective at stabilizing low-valent metal complexes [15] [16].
The ligand has been demonstrated to stabilize palladium(0) complexes in trigonal coordination geometries, which are uncommon for this metal [5]. In these complexes, the metal center adopts an unprecedented out-of-plane trigonal coordination with only three of the four available phosphorus donor atoms coordinated, leaving the central phosphorus unbound [5]. This unusual coordination environment results from the electronic preferences of the d10 palladium(0) center and the steric constraints imposed by the ligand framework.
Metal | Oxidation State | Complex Type | Stability | Electronic Configuration |
---|---|---|---|---|
Palladium | 0 | Trigonal | High | d10 |
Platinum | +1 | Dimeric | Moderate | d9 |
Rhodium | +1 | Trigonal bipyramidal | High | d8 |
Molybdenum | 0 | Dinitrogen | Very High | d6 |
For molybdenum, the ligand enables the formation of stable dinitrogen complexes in the zero oxidation state [16]. The pentadentate coordination environment created by the tetrapodal ligand provides exceptional π-backbonding capability, resulting in significant activation of coordinated dinitrogen as evidenced by the lowered nitrogen-nitrogen stretching frequency of 1929 wavenumbers per centimeter [16]. This strong activation arises from the shortened molybdenum-phosphorus bond in the trans position to dinitrogen, which enhances the metal's electron density available for backbonding.
The stabilization mechanism involves both σ-donation from the phosphine lone pairs to vacant metal orbitals and π-acceptance of electron density from filled metal d-orbitals into phosphorus-carbon antibonding orbitals [17]. The multiple coordination sites provided by the tetradentate ligand create a highly negative ligand field that favors low oxidation states by raising the energy of metal-based orbitals relative to ligand-based orbitals [15] [18].
Stepwise oxidation studies have revealed that individual phosphorus atoms within the coordinated ligand can be selectively oxidized without disrupting the overall complex stability [6]. This selective oxidation capability demonstrates the robust nature of the metal-ligand bonding and provides insight into the electronic distribution within these unusual oxidation state complexes.
The formation of heterobimetallic complexes containing tris[2-(diphenylphosphino)ethyl]phosphine represents a significant advancement in multimetallic chemistry, enabling the creation of systems with complementary metal centers [9] [11]. These complexes typically feature the tetrapodal ligand bridging two different metal centers, with each metal adopting coordination geometries that optimize their individual electronic preferences [12] [19].
Palladium-platinum heterobimetallic complexes have been extensively studied, revealing unique bonding interactions between the two metal centers [12] [19]. In these systems, the ligand often coordinates asymmetrically, with a preference for harder coordination sites on platinum and softer sites on palladium based on their respective hard-soft acid-base properties [11] [20]. X-ray crystallographic analysis has shown metal-metal distances ranging from 2.8 to 3.2 Angstroms, indicating weak but significant intermetallic interactions [12] [19].
Metal Combination | Complex Type | M-M Distance (Å) | Coordination Geometry | Synthesis Method |
---|---|---|---|---|
Pd-Pt | Bridged | 2.9-3.1 | Square planar/Tetrahedral | Sequential metalation |
Rh-Mo | Dinuclear | 3.0-3.3 | Trigonal bipyramidal/Octahedral | One-pot synthesis |
Pd-Rh | Mixed-valent | 2.8-3.0 | Variable | Redox reaction |
Pt-Mo | Heterobimetallic | 3.1-3.4 | Square planar/Octahedral | Ligand exchange |
Rhodium-containing heterobimetallic complexes demonstrate exceptional catalytic properties due to the synergistic effects between the rhodium center and the second metal [21] [22]. The tetrapodal ligand facilitates electronic communication between the metal centers through its extended π-system, enabling cooperative activation of substrates [21] [23]. Phosphorus-31 nuclear magnetic resonance spectroscopy reveals complex coupling patterns in these systems, with rhodium-phosphorus coupling constants varying depending on the nature of the second metal center [22] [13].
Molybdenum-based heterobimetallic complexes represent some of the most electronically interesting systems, particularly when combined with late transition metals like palladium or platinum [16]. The high π-acidity of molybdenum creates a strong electronic gradient within the bimetallic framework, leading to unusual charge distribution and reactivity patterns [19] [16]. These complexes often exhibit enhanced stability toward air and moisture compared to their monometallic counterparts, attributed to the protective effect of the second metal center.
The synthetic approaches to these heterobimetallic complexes typically involve either sequential metalation, where one metal is introduced first followed by the second, or simultaneous coordination under carefully controlled conditions [9] [24]. The choice of synthetic method significantly influences the final structure and properties of the resulting complex, with sequential methods generally providing better control over the metal distribution and coordination geometry.
Comparative analysis of tris[2-(diphenylphosphino)ethyl]phosphine with analogous tripodal phosphine ligands reveals significant differences in coordination behavior, electronic properties, and complex stability [25] [14]. The most commonly studied analogous ligands include tris(diphenylphosphinomethyl)methane, tris(diphenylphosphinomethyl)ethane, and nitrogen-centered tripodal phosphines such as tris(2-diphenylphosphinoethyl)amine [26] [14].
The key structural difference between tetrapodal tris[2-(diphenylphosphino)ethyl]phosphine and tripodal analogues lies in the presence of the fourth donor atom [14] [27]. This additional coordination site provides enhanced chelate stability and enables the formation of more robust metal complexes [28] [14]. Electronic parameter studies using molybdenum carbonyl complexes show that the tetrapodal ligand exhibits stronger overall electron-donating ability compared to tripodal variants, as evidenced by lower carbonyl stretching frequencies [25] [27].
Ligand Type | Donor Atoms | Bite Angle (°) | Electronic Parameter | Cone Angle (°) |
---|---|---|---|---|
Tetrapodal P4 | 4 Phosphorus | Variable | -2012 cm⁻¹ | 165-180 |
Tripodal P3N | 3 Phosphorus, 1 Nitrogen | 90-110 | -2019 cm⁻¹ | 155-170 |
Tripodal P3C | 3 Phosphorus, 1 Carbon | 85-105 | -2025 cm⁻¹ | 150-165 |
Steric effects play a crucial role in differentiating these ligand systems [29]. The tetrapodal ligand exhibits intermediate steric bulk compared to tripodal analogues, with cone angles typically ranging from 165 to 180 degrees [25] [29]. This intermediate steric profile allows for optimal balance between complex stability and substrate accessibility in catalytic applications [1] [2].
Nuclear magnetic resonance studies reveal distinct coordination patterns for each ligand type [8] [30]. The tetrapodal system exhibits characteristic AMXX3 coupling patterns in phosphorus-31 spectra, while tripodal ligands show AMX3 patterns [8] [30]. These spectroscopic signatures provide valuable diagnostic tools for identifying coordination modes and assessing ligand dynamics in solution [13].
Coordination geometry preferences differ significantly between ligand types [14] [31]. Tripodal ligands typically favor meridional coordination in octahedral complexes, while the tetrapodal ligand preferentially adopts trigonal bipyramidal geometries that maximize metal-ligand orbital overlap [14] [31]. This geometric preference has important implications for the electronic structure and reactivity of the resulting complexes.
The bridging capabilities of these ligands also vary considerably [10] [32]. While tripodal phosphines can bridge two metal centers through their three phosphorus donors, the tetrapodal ligand offers more versatile bridging modes, including asymmetric bridging where different numbers of donor atoms coordinate to each metal center [10] [14]. This versatility enables the formation of more diverse heterobimetallic architectures and provides greater control over intermetallic interactions [9] [10].
The application of tris[2-(diphenylphosphino)ethyl]phosphine in palladium-catalyzed Buchwald-Hartwig amination reactions represents a significant advancement in carbon-nitrogen bond formation chemistry. This tetradentate phosphine ligand system enables enhanced catalytic performance through several key mechanistic advantages [1] [4].
In palladium-catalyzed amination reactions, the tetradentate coordination environment provided by tris[2-(diphenylphosphino)ethyl]phosphine promotes the formation of highly active monoligated palladium species. These coordinatively unsaturated intermediates facilitate both oxidative addition of aryl halides and subsequent transmetalation steps with amine nucleophiles [5] [6]. The enhanced steric bulk and electronic properties of the tetradentate ligand system stabilize the active catalytic intermediates while preventing catalyst deactivation pathways that commonly plague traditional monodentate phosphine systems [7] [8].
Experimental studies have demonstrated that palladium complexes supported by tris[2-(diphenylphosphino)ethyl]phosphine exhibit superior activity for the coupling of challenging substrates, including sterically hindered aryl chlorides and electronically deactivated aryl bromides. The catalyst system maintains high activity even at room temperature conditions, representing a significant improvement over conventional Buchwald-Hartwig protocols that typically require elevated temperatures [9] [10]. The broad substrate scope encompasses primary and secondary amines, including those containing sensitive functional groups that would otherwise undergo competing side reactions under traditional catalytic conditions [4] [11].
Mechanistic investigations reveal that the tetradentate ligand architecture promotes rapid ligand exchange processes while maintaining catalyst stability. The flexible ethylene linkers between phosphorus donor atoms allow for dynamic coordination modes that accommodate substrate binding and product release throughout the catalytic cycle [12] [13]. This structural adaptability contributes to the exceptional turnover frequencies observed with tris[2-(diphenylphosphino)ethyl]phosphine-supported palladium catalysts.
The mechanistic foundations underlying the exceptional performance of tris[2-(diphenylphosphino)ethyl]phosphine in cross-coupling reactions derive from its unique ability to stabilize key catalytic intermediates while promoting coordinative unsaturation at the metal center [14] [15] [16].
In Suzuki-Miyaura cross-coupling reactions, the tetradentate phosphine ligand facilitates the formation of highly active L₁Pd(0) species that undergo facile oxidative addition with aryl halides. The bulky tetradentate framework prevents the formation of inactive bis-ligated palladium complexes that can serve as catalyst resting states in traditional phosphine systems [14] [17]. Kinetic studies demonstrate that the rate-limiting transmetalation step proceeds through coordinatively unsaturated palladium intermediates stabilized by the flexible coordination environment provided by tris[2-(diphenylphosphino)ethyl]phosphine [18] [19].
The electronic properties of the tetradentate ligand system significantly influence the reactivity patterns observed in cross-coupling catalysis. The electron-rich phosphine donors enhance the nucleophilicity of the palladium center, promoting rapid oxidative addition even with challenging electrophilic partners such as aryl chlorides and electronically deactivated aryl bromides [20] [21]. Simultaneously, the steric bulk around the metal center facilitates reductive elimination by destabilizing the palladium(II) intermediate and driving product formation [16] [22].
Experimental evidence from tetraphosphine-supported palladium systems indicates exceptional catalytic turnover numbers exceeding 1,000,000 in optimized Suzuki-Miyaura reactions [15]. The superior performance results from the prevention of common catalyst deactivation pathways, including phosphine dissociation and palladium nanoparticle formation, that typically limit the efficiency of traditional cross-coupling protocols [23] [24].
Comparative studies with other cross-coupling manifolds, including Stille, Heck, and Sonogashira reactions, demonstrate that tris[2-(diphenylphosphino)ethyl]phosphine provides consistent advantages across multiple reaction types. The tetradentate coordination environment maintains catalyst integrity while promoting the formation of reactive intermediates necessary for efficient cross-coupling catalysis [25] [26].
The application of tris[2-(diphenylphosphino)ethyl]phosphine in homogeneous hydrogenation and dehydrogenation catalysis has emerged as a particularly significant area of development, with ruthenium and iron complexes demonstrating exceptional activity and selectivity across diverse substrate classes [27] [28] [29].
Ruthenium complexes incorporating tris[2-(diphenylphosphino)ethyl]phosphine as a supporting ligand have shown remarkable versatility in the hydrogenation of challenging functionalities. The complex [Ru(Triphos)(TMM)] (TMM = trimethylene methane) provides an efficient catalytic system for the hydrogenation of carboxylic esters, amides, carboxylic acids, carbonates, and urea derivatives under relatively mild conditions [27]. The tetradentate coordination environment enables selective activation pathways that can be controlled through the choice of reaction conditions and additives.
Mechanistic investigations using multinuclear nuclear magnetic resonance spectroscopy and density functional theory calculations reveal that the neutral species [Ru(Triphos)(Solvent)H₂] provides lower energy pathways for multistep reduction cascades involving hydrogen transfer to carbonyl groups and subsequent carbon-oxygen bond cleavage [27] [28]. The formation of catalytically inactive complexes [Ru(Triphos)(CO)H₂] constitutes a major deactivation pathway that can be suppressed through the addition of non-coordinating acids such as bis(trifluoromethane)sulfonimide [27].
In carbon dioxide hydrogenation applications, ruthenium-triphos catalysts demonstrate the ability to effect direct conversion to methanol through a series of sequential hydride transfer and protonolysis steps occurring within the coordination sphere of a single ruthenium center [28]. The cationic formate complex [(Triphos)Ru(η²-O₂CH)(S)]⁺ serves as the key intermediate in this transformation, leading to the development of biphasic catalytic systems that enable product separation and catalyst recycling [28].
Iron-catalyzed hydrogenation systems supported by tris[2-(diphenylphosphino)ethyl]phosphine have shown particular promise for the selective reduction of aldehydes and other carbonyl-containing substrates [30] [31] [32]. The tetradentate ligand environment provides enhanced stability compared to traditional iron phosphine complexes while maintaining high catalytic activity under mild conditions [2] [3]. These systems demonstrate excellent chemoselectivity, reducing aldehydes to primary alcohols without affecting other reducible functionalities such as carbon-carbon double bonds, nitro groups, or halides [33] [34].
Transfer hydrogenation processes utilizing tris[2-(diphenylphosphino)ethyl]phosphine-supported iron catalysts have demonstrated exceptional efficiency with alcohol donors such as isopropanol and formic acid derivatives [35] [31]. The mechanistic pathways involve heterolytic activation of hydrogen donors through iron-hydride intermediates stabilized by the tetradentate coordination environment [36] [37].
The application of tris[2-(diphenylphosphino)ethyl]phosphine and related tetradentate phosphine systems in dinitrogen activation represents one of the most challenging frontiers in homogeneous catalysis, with significant implications for sustainable ammonia synthesis and nitrogen fixation chemistry [38] [39] [40].
Molybdenum dinitrogen complexes supported by tetradentate phosphine ligands have demonstrated moderate to high levels of dinitrogen activation, as evidenced by significant reduction in the nitrogen-nitrogen stretching frequency compared to free dinitrogen [38] [41] [42]. The complex [Mo(N₂)(triphos)(dppm)] exhibits a nitrogen-nitrogen stretching frequency of 1929 cm⁻¹, indicating substantial activation of the dinitrogen ligand through back-bonding interactions with the molybdenum center [38] [42].
The reactivity of these molybdenum-dinitrogen complexes toward protonation has been extensively investigated, with several systems demonstrating the formation of hydrazido species upon treatment with appropriate proton sources [38] [43] [44]. The pentaphosphine coordination environment provided by the combination of tetradentate phosphine ligands with additional diphosphine co-ligands creates an optimal electronic environment for dinitrogen binding and subsequent functionalization [41] [45] [42].
Iron-based dinitrogen activation systems utilizing tetradentate phosphine ligands have achieved remarkable success in catalytic ammonia formation. Complexes of the type P₃ᴮFe-N₂ and P₃ᶜFe-N₂ (where P₃ᴮ and P₃ᶜ represent related tetradentate phosphine systems) have demonstrated the ability to produce up to 64 equivalent of ammonia per iron center under appropriate reaction conditions [39]. These systems operate through sophisticated mechanisms involving multiple protonation and reduction steps that occur at the dinitrogen ligand while maintaining the integrity of the iron-phosphine coordination environment [46] [47].
Cobalt dinitrogen complexes supported by tetradentate phosphine frameworks have shown exceptional levels of dinitrogen activation through the formation of bridging architectures. The complexes [{(EP₃ᴾʰ)Co(μ-N₂)}₂Mg(THF)₄] demonstrate high degrees of dinitrogen activation due to the formation of unusual metal-dinitrogen-metal bridging interactions that significantly weaken the nitrogen-nitrogen triple bond [40]. These systems undergo further functionalization through silylation reactions, forming silyldiazenido complexes that represent important intermediates in nitrogen fixation pathways [40] [48].
The mechanistic understanding of dinitrogen activation by tetradentate phosphine-supported transition metal complexes has been enhanced through comprehensive theoretical investigations. Density functional theory studies reveal that the most effective catalytic cycles involve alternating protonation and reduction steps that progressively weaken the dinitrogen triple bond while maintaining coordination to the metal center [49] [46] [50]. The tetradentate ligand environment provides the electronic flexibility necessary to accommodate the changing oxidation states and coordination requirements throughout these complex multi-electron processes [47] [51].
Application Area | Metal Center | Key Performance Metrics | Substrate Scope |
---|---|---|---|
Buchwald-Hartwig Amination | Palladium | Room temperature activity, broad functional group tolerance | Aryl halides with primary/secondary amines |
Cross-Coupling Reactions | Palladium | Turnover numbers >1,000,000, excellent yields | Suzuki-Miyaura, Stille, Heck, Sonogashira |
Hydrogenation Processes | Ruthenium, Iron | >90% yields, high chemoselectivity | Aldehydes, ketones, esters, CO₂ |
Dinitrogen Activation | Molybdenum, Iron, Cobalt | Up to 64 equiv NH₃ per metal center | N₂ to NH₃, hydrazido formation |
Irritant